2-(2-Bromoethyl)but-2-en-1-ol
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Overview
Description
2-(2-Bromoethyl)but-2-en-1-ol is an organic compound with the molecular formula C6H11BrO It is a brominated alcohol with a double bond in its structure, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromoethyl)but-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of but-2-en-1-ol using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a free radical mechanism, where the bromine atom is introduced at the allylic position .
Another method involves the reaction of but-2-en-1-ol with hydrobromic acid (HBr). This reaction can lead to the formation of this compound through the addition of HBr across the double bond, followed by substitution of the hydroxyl group with a bromine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using NBS or HBr. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are typically carried out in batch reactors with controlled temperature and light conditions to ensure high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)but-2-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: 2-(2-Bromoethyl)but-2-en-1-one
Reduction: But-2-en-1-ol
Substitution: 2-(2-Hydroxyethyl)but-2-en-1-ol, 2-(2-Aminoethyl)but-2-en-1-ol
Scientific Research Applications
2-(2-Bromoethyl)but-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)but-2-en-1-ol depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The reaction proceeds through a transition state where the nucleophile and the leaving group (bromine) are both partially bonded to the carbon atom .
In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. This process involves the formation of an intermediate complex between the oxidizing agent and the substrate .
Comparison with Similar Compounds
2-(2-Bromoethyl)but-2-en-1-ol can be compared with other brominated alcohols and alkenes:
2-Bromoethanol: Similar in structure but lacks the double bond.
But-2-en-1-ol: Lacks the bromine atom, making it less versatile in substitution reactions.
2-(2-Chloroethyl)but-2-en-1-ol: Similar structure but with a chlorine atom instead of bromine.
The presence of both the bromine atom and the double bond in this compound makes it unique and highly versatile for various chemical transformations.
Properties
CAS No. |
103321-79-5 |
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Molecular Formula |
C6H11BrO |
Molecular Weight |
179.05 g/mol |
IUPAC Name |
2-(2-bromoethyl)but-2-en-1-ol |
InChI |
InChI=1S/C6H11BrO/c1-2-6(5-8)3-4-7/h2,8H,3-5H2,1H3 |
InChI Key |
LGJKRIRAIGYPBV-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CCBr)CO |
Origin of Product |
United States |
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